4-Chloroquinolin-8-ol
Overview
Description
4-Chloroquinolin-8-ol: is a chemical compound with the molecular formula C9H6ClNO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both chlorine and hydroxyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
It is structurally similar to clioquinol , an antifungal cream used to treat a variety of fungal infections . Therefore, it may have similar targets and mechanisms of action.
Mode of Action
The precise mechanism of action of 4-Chloroquinolin-8-ol is currently unknown . As a structural analog of Clioquinol, it may share a similar mode of action. Clioquinol is known to be bacteriostatic , which means it inhibits the growth or multiplication of bacteria.
Pharmacokinetics
For clioquinol, topical absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin
Action Environment
It is known that the compound should be stored in an inert atmosphere at temperatures between 2-8°c . This suggests that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that it is an Alq3 derivative . Alq3 derivatives are known to have efficient photoluminescence and electroluminescence properties, which could suggest that 4-Chloroquinolin-8-ol may interact with certain enzymes, proteins, and other biomolecules in a way that influences these properties .
Molecular Mechanism
It is known to be an Alq3 derivative , suggesting that it may exert its effects at the molecular level through similar mechanisms as other Alq3 derivatives This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 4-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form 4-chloroquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-Chloroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Chloroquinolin-8-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for further investigation in the development of new therapeutic agents.
Medicine: The compound is explored for its potential use in treating infectious diseases. Its ability to inhibit the growth of pathogens makes it a promising lead compound for the development of new antibiotics and antiviral drugs.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Quinolin-8-ol: Lacks the chlorine atom at the 4-position, resulting in different chemical properties and reactivity.
4-Chloroquinoline: Lacks the hydroxyl group at the 8-position, affecting its solubility and biological activity.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness: 4-Chloroquinolin-8-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a lead compound in drug discovery highlight its importance in scientific research and industrial applications.
Properties
IUPAC Name |
4-chloroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPRJVQVGXOXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327643 | |
Record name | 4-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57334-36-8 | |
Record name | 4-Chloro-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57334-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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